(2-Chloropyrimidin-4-yl)methanesulfonamide
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Overview
Description
(2-Chloropyrimidin-4-yl)methanesulfonamide is a chemical compound with the molecular formula C₅H₆ClN₃O₂S and a molecular weight of 207.64 g/mol . It is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyrimidin-4-yl)methanesulfonamide typically involves the reaction of 2,4-dichloropyrimidine with methanesulfonamide under specific conditions. One method involves reacting 2,4-dichloropyrimidine with methanesulfonamide in a mixture of water and methanol at temperatures ranging between 25 and 30°C for 24 hours, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyrimidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives.
Scientific Research Applications
(2-Chloropyrimidin-4-yl)methanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloropyrimidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N’-(2-chloropyrimidin-4-yl)formamidine
Uniqueness
(2-Chloropyrimidin-4-yl)methanesulfonamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C5H6ClN3O2S |
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Molecular Weight |
207.64 g/mol |
IUPAC Name |
(2-chloropyrimidin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C5H6ClN3O2S/c6-5-8-2-1-4(9-5)3-12(7,10)11/h1-2H,3H2,(H2,7,10,11) |
InChI Key |
JLKGSHGROXCFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CS(=O)(=O)N)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.